![molecular formula C20H25N3O2 B5488478 N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide, also known as PBOX-15, is a small molecule compound that has been synthesized and studied for its potential use in cancer treatment.
Mecanismo De Acción
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide works by targeting the mitochondria of cancer cells, causing them to release cytochrome c and activate caspases, which are enzymes responsible for initiating apoptosis. It also induces reactive oxygen species (ROS) production, which can lead to DNA damage in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its specificity for cancer cells, and its low toxicity to normal cells. However, it also has limitations, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
Future research on N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other cancer treatments. Other potential directions for research could include studying its effects on cancer stem cells and investigating its potential for use in other diseases besides cancer.
In conclusion, this compound is a promising compound for cancer treatment that has shown efficacy in inducing apoptosis in cancer cells. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Métodos De Síntesis
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-pyridin-2-ylbenzylamine with morpholine, followed by acetylation with acetic anhydride. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide has been studied for its potential use in cancer treatment due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to be effective against a variety of cancer types, including breast, prostate, and colon cancer, both in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-[4-[(4-pyridin-2-ylphenyl)methyl]morpholin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-11-9-19-15-23(12-13-25-19)14-17-5-7-18(8-6-17)20-4-2-3-10-22-20/h2-8,10,19H,9,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMVVPLMZFDRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CN(CCO1)CC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
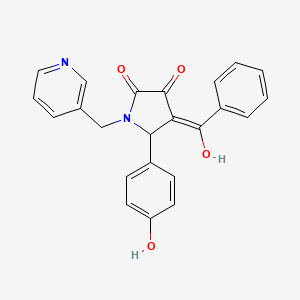
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
![(4R)-4-(4-{[(2,5-dimethyl-3-furoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5488435.png)
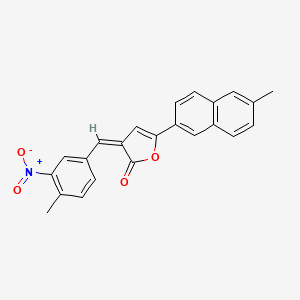
![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)
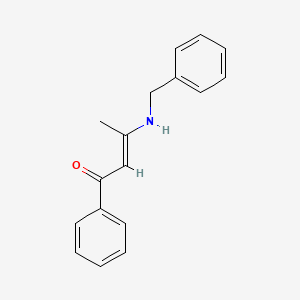
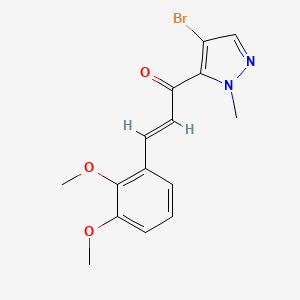
![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
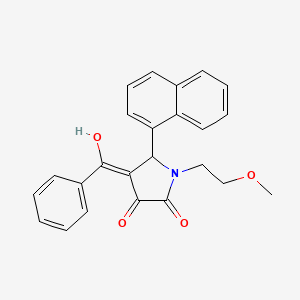
![({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5488486.png)
![6-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5488491.png)
![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
